1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[3-bromo-2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-8-4-3-5-9(10(8)11(13,14)15)16-6-1-2-7-16/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQJFLIHINYCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the reaction of 3-bromo-2-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and potentially increased biological activity. Research indicates that derivatives of this compound exhibit promising anticancer properties, as they can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Mechanism of Action
The mechanism by which 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine exerts its effects may involve modulation of enzyme activity and receptor binding. The trifluoromethyl group can enhance binding affinity to specific biological targets, making it a candidate for therapeutic interventions in diseases associated with dysregulated enzyme activity .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is explored for its potential in creating advanced materials with specific electronic or optical properties. Its unique chemical structure allows it to be integrated into polymers and coatings that require high thermal stability and chemical resistance .
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, enabling the formation of more complex organic molecules .
A study demonstrated that the compound could inhibit specific enzymes related to disease pathways. The presence of the trifluoromethyl group was shown to enhance binding affinity compared to similar compounds lacking this feature, indicating its potential role in drug development targeting these enzymes .
Case Study 2: Antimicrobial Properties
Research has indicated that similar compounds exhibit antimicrobial activity against various pathogens. This suggests that this compound may also possess such properties, warranting further investigation into its use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[3-Bromo-2-(trifluoromethyl)phenyl]pyrrolidine
- CAS Number : 1396780-06-5
- Molecular Formula : C₁₁H₁₁BrF₃N
- Molecular Weight : 294.111 g/mol
- Physical Properties : Density 1.5 g/cm³, boiling point 309.1°C (at 760 mmHg), and flash point 140.8°C .
Structural Features: The compound consists of a pyrrolidine ring directly attached to a phenyl ring substituted with bromo (Br) at position 3 and trifluoromethyl (CF₃) at position 2.
Comparison with Structurally Similar Compounds
Positional Isomers: Substitution Pattern Effects
- Synthesis: Synthesized via nickel-catalyzed coupling of 4-bromobenzotrifluoride and pyrrolidine, yielding 77–93% .
- 1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine (CAS 1396780-06-5): Structure: Br at position 3 and CF₃ at position 5 .
Functional Group Variations
- 1-[4-Bromo-2-(trifluoromethyl)benzoyl]-pyrrolidine (CAS 877383-43-2): Structure: A benzoyl group bridges the pyrrolidine and the substituted phenyl ring . Molecular Formula: C₁₂H₁₁BrF₃NO (MW 322.12 g/mol). Key Difference: The ketone group increases electrophilicity, making it suitable as a building block for amide or ester derivatives.
1-(3-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine (CAS 1779122-74-5):
Heterocyclic Core Modifications
4-Bromo-2-(trifluoromethyl)pyridine (CAS 887583-90-6):
Pyridine-based CYP51 Inhibitors (e.g., UDO, UDD) :
Biological Activity
1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine, a compound characterized by its unique trifluoromethyl and bromo substituents, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, neuroprotective effects, antimicrobial activities, and mechanisms of action.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C12H11BrF3N
- CAS Number : 1779122-19-8
- Molecular Weight : 304.12 g/mol
The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity, making this compound a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer Cells
In a study by Redda et al. (2010), several tetrahydroisoquinoline derivatives were synthesized and tested for their cytotoxicity against breast cancer cell lines. The results showed that compounds with similar structural motifs to this compound displayed potent cytotoxic effects, suggesting a potential application in cancer therapy.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.6 |
| Tetrahydroisoquinoline Derivative | MCF-7 | 4.3 |
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been explored in the context of neurodegenerative diseases such as Parkinson's disease.
Research indicates that compounds like this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. The trifluoromethyl group enhances the compound's ability to penetrate the blood-brain barrier, increasing its efficacy in neurological applications .
Antimicrobial Properties
Pyrrolidine derivatives have also shown promise as antimicrobial agents.
Case Study: Antibacterial Activity
In a comparative study on the antimicrobial efficacy of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to this compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 2 |
| Escherichia coli | 10 | 2 |
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Nucleic Acid Interaction : It has been observed to affect nucleoside stability through deguanylation and deadenylation processes, impacting gene expression and cellular responses .
- Cell Signaling Modulation : The compound influences cellular signaling pathways that are critical for cell growth and apoptosis.
Safety and Toxicology
While the therapeutic potential is significant, safety profiles must be established through rigorous testing. Preliminary studies suggest that at lower doses, the compound exhibits beneficial effects; however, higher doses may lead to toxicity.
Future Directions
The ongoing research into the biological activities of pyrrolidine derivatives like this compound highlights their potential in drug development for cancer treatment and neurodegenerative diseases. Future studies should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
- In vivo studies to evaluate therapeutic efficacy and safety.
- Structural modifications to enhance potency and reduce toxicity.
Q & A
Basic Research: How can synthetic protocols for 1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. For example, in analogous brominated pyrrolidine syntheses, yields improved by adjusting:
- Temperature : Elevated temperatures (e.g., 100–110°C) enhance coupling efficiency in Buchwald-Hartwig amination or Suzuki-Miyaura reactions .
- Catalysts : Pd₂(dba)₃ with XPhos ligand (as in ) improves cross-coupling efficiency by stabilizing reactive intermediates .
- Purification : Use of reverse-phase HPLC or silica gel chromatography (as in ) isolates the target compound from byproducts like dehalogenated or dimerized species .
Data Table :
| Step | Reaction Conditions | Yield (%) | Key Variables |
|---|---|---|---|
| 1 | 110°C, 16 hr | 29% | Hydrazine excess, acid workup |
| 2 | Boc-protection, RT | 88% | DMAP, Et₃N, Boc₂O |
| 3 | Pd-catalyzed coupling | 70% | Pd₂(dba)₃, XPhos, 100°C |
Basic Research: What spectroscopic and chromatographic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify pyrrolidine ring protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Bromine and CF₃ groups deshield adjacent carbons, detectable via ¹³C NMR .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br: ~1:1 M/M+2 ratio) .
- HPLC Purity : Use C18 columns with acetonitrile/water gradients to assess purity (>95% threshold for biological assays) .
Advanced Research: How do electronic effects of bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a directing group in metal-catalyzed reactions. Its electronegativity stabilizes transition states in C–C bond formation (e.g., Suzuki coupling), but steric hindrance from the CF₃ group may reduce reactivity .
- Trifluoromethyl (CF₃) : Strong electron-withdrawing effect (−I) deactivates the aromatic ring, slowing electrophilic substitution. However, it enhances oxidative stability, critical for high-temperature reactions .
Comparison of Substituent Effects :
| Substituent | Electronic Effect | Reactivity in Coupling | Stability |
|---|---|---|---|
| Br | −I, +M (weak) | Moderate | Prone to debromination |
| CF₃ | −I (strong) | Low | High |
Advanced Research: How can computational modeling predict biological activity or regioselectivity in derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring. For example, the C-4 position (meta to CF₃) may show higher reactivity due to reduced steric hindrance .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). The CF₃ group’s hydrophobicity may enhance binding to hydrophobic pockets, while bromine contributes to halogen bonding .
Advanced Research: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding vs. off-target effects.
- Control Experiments : Synthesize and test analogs lacking Br or CF₃ groups to isolate their contributions (e.g., replace Br with H or CH₃) .
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalization) to account for assay variability .
Advanced Research: What strategies mitigate decomposition during storage or biological assays?
Methodological Answer:
- Storage Conditions : Store at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the CF₃ group or debromination .
- Buffer Optimization : Use antioxidants (e.g., ascorbic acid) in assay buffers to inhibit radical-mediated degradation.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .
Advanced Research: How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
Methodological Answer:
- Core Modifications : Replace pyrrolidine with piperidine to alter ring strain and conformational flexibility, impacting target binding .
- Substituent Variation : Introduce electron-donating groups (e.g., OCH₃) at the para position to counteract CF₃’s deactivation effect .
SAR Case Study :
| Analog | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| Parent Compound | None | 10 nM |
| CF₃ replaced with CH₃ | Reduced −I effect | 150 nM |
| Br replaced with Cl | Smaller halogen | 8 nM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
